

Application Note: High-Content Imaging of Cancer Cells Treated with Endovion

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Compound of Interest		
Compound Name:	Endovion	
Cat. No.:	B1680097	Get Quote

Introduction

High-content imaging (HCI), also known as high-content screening (HCS), is a powerful technology that combines automated microscopy with sophisticated image analysis to extract quantitative data from cell populations.[1][2][3][4][5][6] This approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed, multi-faceted view of cellular responses to therapeutic compounds.[1][2] In oncology research, HCI is instrumental in elucidating drug mechanisms of action, identifying new therapeutic targets, and assessing drug efficacy and toxicity.[2][3][4]

Endovion (enfortumab vedotin-ejfv) is an antibody-drug conjugate (ADC) that targets Nectin-4, a cell adhesion molecule highly expressed on the surface of various cancer cells, particularly urothelial carcinoma.[7][8] **Endovion** consists of a humanized IgG1 antibody against Nectin-4, a cleavable linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE).[7][8] Upon binding to Nectin-4, **Endovion** is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[7][8]

This application note provides detailed protocols for utilizing high-content imaging to quantitatively assess the cellular effects of **Endovion** on cancer cells. We describe assays to measure Nectin-4 expression, **Endovion** internalization, microtubule disruption, and the induction of apoptosis and autophagy.

Key Cellular Events Following Endovion Treatment



The mechanism of action of **Endovion** involves a series of cellular events that are well-suited for investigation using high-content imaging. These include:

- Target Engagement: Binding of the **Endovion** antibody to Nectin-4 on the cancer cell surface.
- Internalization: Uptake of the **Endovion**-Nectin-4 complex into the cell via endocytosis.[7]
- Payload Release: Cleavage of the linker and release of MMAE into the cytoplasm.[7]
- Microtubule Disruption: MMAE binds to tubulin, inhibiting microtubule polymerization and disrupting the microtubule network.[7]
- Cell Cycle Arrest: Disruption of the mitotic spindle leads to arrest in the G2/M phase of the cell cycle.
- Apoptosis Induction: Prolonged cell cycle arrest and cellular stress trigger programmed cell death.[7]
- Autophagy Modulation: The cellular stress induced by Endovion may also modulate autophagy, a cellular degradation and recycling process that can influence cell survival or death.[9][10][11]

Quantitative Data Presentation

High-content imaging enables the quantification of various cellular parameters in response to **Endovion** treatment. The following tables summarize hypothetical data from such experiments.

Table 1: Quantification of Nectin-4 Expression and **Endovion** Internalization



Cell Line	Treatment (1 µg/mL Endovion)	Mean Nectin-4 Intensity (RFU)	Mean Internalized Endovion Intensity (RFU)
T24 (Bladder Cancer)	Untreated	15,234 ± 1,876	102 ± 25
4 hours	14,897 ± 1,754	8,765 ± 987	
24 hours	13,543 ± 1,643	12,432 ± 1,109	_
MCF7 (Breast Cancer)	Untreated	8,765 ± 987	98 ± 21
4 hours	8,543 ± 912	4,532 ± 543	
24 hours	7,897 ± 876	6,789 ± 765	_
PC3 (Prostate Cancer)	Untreated	1,234 ± 210	105 ± 28
4 hours	1,198 ± 198	543 ± 87	
24 hours	1,076 ± 187	876 ± 102	

RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Table 2: Analysis of Microtubule Disruption and Cell Cycle Arrest

Cell Line	Treatment (1 µg/mL Endovion, 24h)	Microtubule Integrity Score (0- 1)	% Cells in G2/M Phase
T24	Untreated	0.95 ± 0.04	12.3 ± 2.1
Endovion	0.21 ± 0.08	78.9 ± 5.4	
MCF7	Untreated	0.92 ± 0.05	14.1 ± 2.5
Endovion	0.45 ± 0.11	54.3 ± 4.8	
PC3	Untreated	0.96 ± 0.03	11.8 ± 1.9
Endovion	0.89 ± 0.06	15.2 ± 2.3	



Microtubule Integrity Score: 1 = intact, 0 = completely disrupted. Data are presented as mean \pm standard deviation.

Table 3: Assessment of Apoptosis and Autophagy

Cell Line	Treatment (1 µg/mL Endovion, 48h)	% Apoptotic Cells (Caspase-3 Positive)	Mean LC3B Puncta per Cell
T24	Untreated	2.1 ± 0.5	3.2 ± 1.1
Endovion	65.4 ± 6.2	25.7 ± 4.3	
MCF7	Untreated	3.5 ± 0.8	4.1 ± 1.5
Endovion	42.1 ± 5.1	18.9 ± 3.8	
PC3	Untreated	2.8 ± 0.6	3.8 ± 1.3
Endovion	5.3 ± 1.2	5.1 ± 1.8	

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

- Cell Lines: T24 (high Nectin-4), MCF7 (moderate Nectin-4), PC3 (low/negative Nectin-4).
- Culture Conditions: Culture cells in appropriate media (e.g., McCoy's 5A for T24, DMEM for MCF7 and PC3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seeding: Seed cells into 96-well or 384-well clear-bottom imaging plates at a density that ensures they are sub-confluent at the time of imaging.
- Treatment: The following day, treat cells with a dose-response range of **Endovion** (e.g., 0.01 to 10 μg/mL) or a vehicle control. Incubate for the desired time points (e.g., 4, 24, 48 hours).

Protocol 2: Immunofluorescence Staining



This protocol provides a general framework for immunofluorescence staining.[12][13] Optimization may be required for specific antibodies and cell lines.

- Fixation: Gently wash cells twice with phosphate-buffered saline (PBS). Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]
- Permeabilization: Wash cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash cells three times with PBS. Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate cells with primary antibodies diluted in 1% BSA in PBS overnight at 4°C.
 - Nectin-4: Anti-Nectin-4 antibody.
 - Internalized Endovion: Anti-human IgG antibody (to detect the antibody component of Endovion).
 - Microtubules: Anti-α-tubulin antibody.
 - Apoptosis: Anti-active Caspase-3 antibody.
 - Autophagy: Anti-LC3B antibody.
- Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., Hoechst 33342) in 1% BSA in PBS for 1 hour at room temperature, protected from light.
- Washing: Wash cells three times with PBS.
- Imaging: Add PBS or an imaging buffer to the wells and proceed with image acquisition.

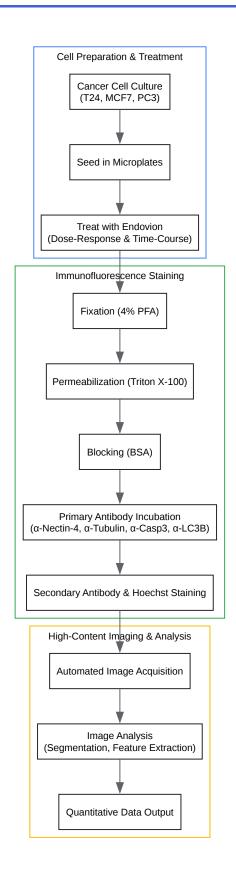
Protocol 3: High-Content Image Acquisition and Analysis



- Image Acquisition: Use a high-content imaging system to acquire images from multiple fields per well. Use appropriate filter sets for the chosen fluorophores. For 3D cell models like spheroids, acquire z-stacks.[14]
- Image Analysis: Use image analysis software to perform the following steps:
 - Segmentation: Identify individual cells and their nuclei based on the nuclear stain.
 - Feature Extraction: Quantify various parameters for each cell, including:
 - Intensity: Measure the mean fluorescence intensity of Nectin-4, internalized **Endovion**, and active Caspase-3.
 - Texture/Morphology: Analyze the texture of the α-tubulin staining to generate a microtubule integrity score. Measure cell shape and size.
 - Spot Counting: Detect and count the number of LC3B puncta within each cell.
 - Cell Cycle Analysis: Measure the integrated nuclear intensity of the DNA stain to determine the cell cycle phase (G1, S, G2/M).
 - Data Analysis: Export the quantitative data for further statistical analysis and generation of dose-response curves.

Visualizations

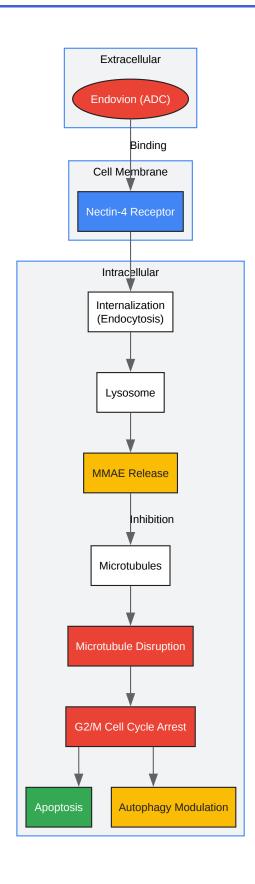




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Caption: Experimental workflow for high-content imaging of **Endovion**-treated cancer cells.

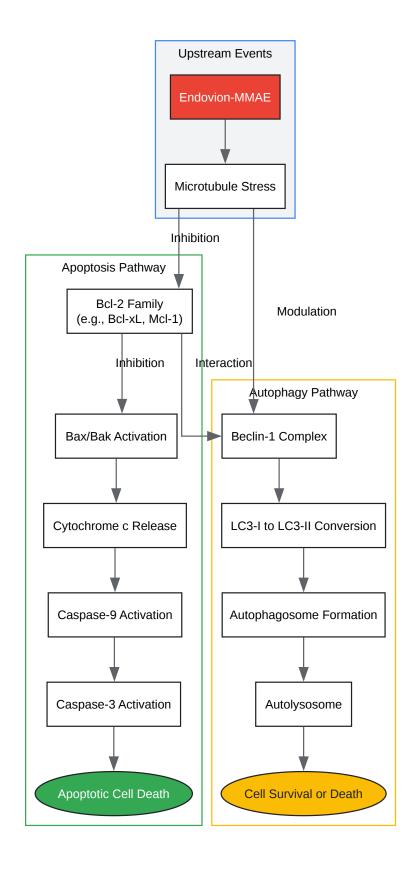




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Caption: Mechanism of action of **Endovion** leading to cancer cell death.





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Caption: Crosstalk between apoptosis and autophagy pathways modulated by **Endovion**-induced stress.

Conclusion

High-content imaging provides a robust and quantitative platform for investigating the cellular effects of **Endovion**. The protocols and assays described in this application note enable researchers to dissect the mechanism of action of this antibody-drug conjugate, from target engagement to the induction of cell death. The multi-parametric data generated by HCI can provide critical insights for drug development, patient stratification, and the development of combination therapies.

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